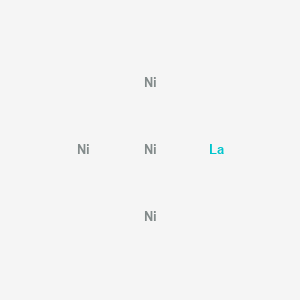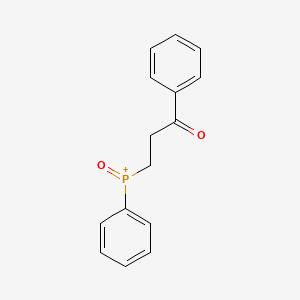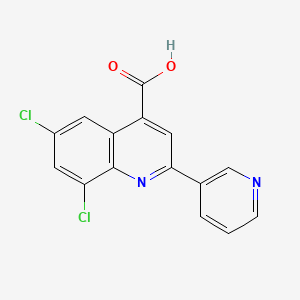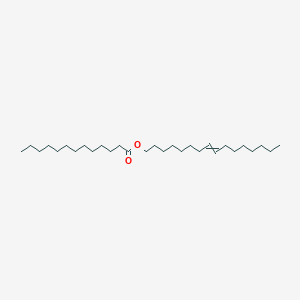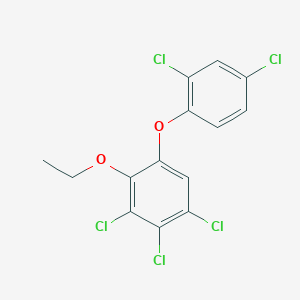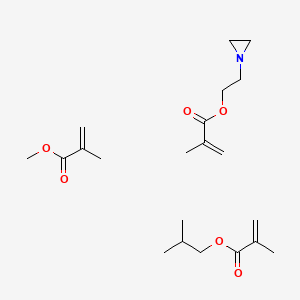![molecular formula C19H38N2O3 B14482216 Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- CAS No. 66161-55-5](/img/structure/B14482216.png)
Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-: is a chemical compound with the molecular formula C19H38N2O3 . It is known for its unique structure, which includes a dodecanamide backbone linked to a morpholine ring through a propyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- typically involves the reaction of dodecanamide with a morpholine derivative. The process can be summarized as follows:
Starting Materials: Dodecanamide and 3-chloropropylmorpholine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Procedure: Dodecanamide is dissolved in an appropriate solvent, such as ethanol, and 3-chloropropylmorpholine is added. The mixture is heated under reflux conditions for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The propyl chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or sulfonates are used as electrophiles in substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
- Dodecanamide, N-propyl-
- N-[3-(4-Morpholinyl)propyl]dodecanamide
- N-[3-(dimethylamino)propyl]dodecanamide N-oxide
Comparison: Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- is unique due to the presence of the oxido-morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential bioactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
66161-55-5 |
|---|---|
Formule moléculaire |
C19H38N2O3 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
N-[3-(4-oxidomorpholin-4-ium-4-yl)propyl]dodecanamide |
InChI |
InChI=1S/C19H38N2O3/c1-2-3-4-5-6-7-8-9-10-12-19(22)20-13-11-14-21(23)15-17-24-18-16-21/h2-18H2,1H3,(H,20,22) |
Clé InChI |
XEQRTVQAPDIKOM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NCCC[N+]1(CCOCC1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


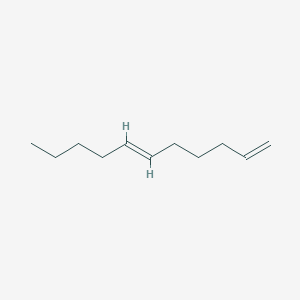
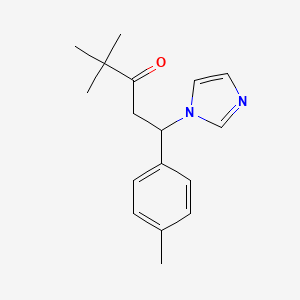
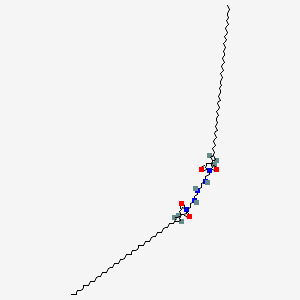
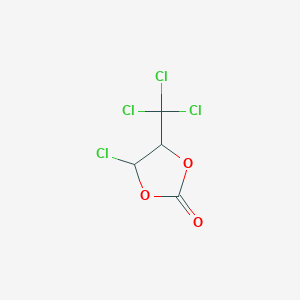
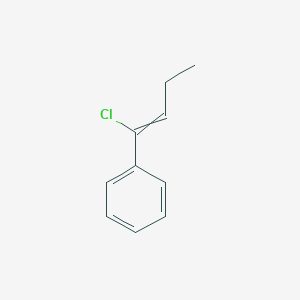
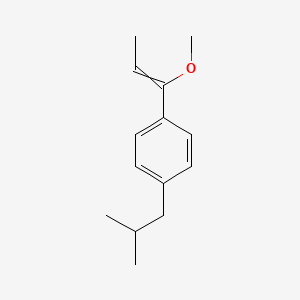
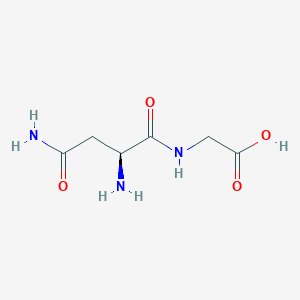
![3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14482187.png)
